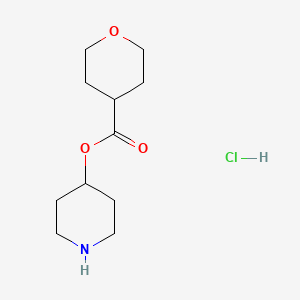

4-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

描述

Historical Context and Discovery

The development of 4-piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride traces its origins to the broader exploration of heterocyclic chemistry that gained momentum in the early 21st century. According to PubChem records, this specific compound was first created on March 8, 2012, and has undergone continuous refinement and characterization, with its most recent modification occurring on May 24, 2025. The compound's discovery emerged from systematic efforts to synthesize novel heterocyclic systems that could serve as intermediates in pharmaceutical and agrochemical development.

The historical context of this compound is intrinsically linked to the advancement of tetrahydropyran chemistry, which has been extensively studied for its applications in organic synthesis. Research documented in various synthetic methodologies demonstrates that tetrahydropyran derivatives have been increasingly recognized for their utility as building blocks in complex molecule construction. The integration of piperidine functionality into tetrahydropyran systems represents a natural evolution in heterocyclic chemistry, driven by the desire to create compounds with enhanced pharmacological and synthetic utility.

The compound's development also reflects the broader trend in medicinal chemistry toward creating spiroheterocyclic and constrained molecular systems. Related research has shown that compounds containing both piperidine and tetrahydropyran moieties exhibit unique conformational properties that make them valuable in structure-activity relationship studies. The systematic exploration of such hybrid structures has led to the identification of compounds with specific biological activities and synthetic applications.

Nomenclature and IUPAC Designation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for naming complex heterocyclic compounds. The compound is officially designated under multiple synonymous names, including piperidin-4-yl tetrahydro-2H-pyran-4-carboxylate hydrochloride and piperidin-4-yl oxane-4-carboxylate hydrochloride. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The IUPAC nomenclature system assigns the compound its systematic name based on the priority rules for heterocyclic systems. The tetrahydro-2H-pyran ring system serves as the primary structural unit, with the carboxylate functionality at the 4-position being the highest priority functional group. The piperidine ring is treated as a substituent attached through the 4-position of the pyran ring via an ester linkage.

| Nomenclature System | Designation | CAS Registry Number |

|---|---|---|

| IUPAC Name | piperidin-4-yl oxane-4-carboxylate hydrochloride | 1220031-89-9 |

| Common Name | This compound | 1220031-89-9 |

| Alternative Name | Piperidin-4-yl tetrahydro-2H-pyran-4-carboxylatehydrochloride | 1220031-89-9 |

The Chemical Abstracts Service (CAS) has assigned the registry number 1220031-89-9 to this compound, providing a unique identifier that facilitates accurate chemical communication and literature searching. This standardized numbering system ensures that researchers worldwide can unambiguously identify and reference this specific chemical entity.

Position in Organic Heterocyclic Chemistry

This compound occupies a distinctive position within the broader classification of organic heterocyclic compounds. Heterocyclic chemistry, as defined by the International Union of Pure and Applied Chemistry, encompasses the study of cyclic compounds containing at least one heteroatom (non-carbon atom) within the ring structure. This compound exemplifies the complexity achievable within heterocyclic systems by incorporating two different heterocyclic rings: piperidine (containing nitrogen) and tetrahydropyran (containing oxygen).

The compound belongs to the class of saturated heterocycles, which behave similarly to their acyclic derivatives but with modified steric profiles. Specifically, the piperidine component functions as a conventional amine with altered conformational constraints, while the tetrahydropyran ring exhibits ether-like properties with restricted flexibility. This dual character places the compound at the intersection of amine and ether chemistry, providing unique reactivity patterns and synthetic opportunities.

Within the hierarchy of heterocyclic classification, this compound represents a mixed heterocyclic system, containing both nitrogen and oxygen heteroatoms in separate ring systems. The ester linkage connecting these rings creates additional opportunities for chemical modification and derivatization. Research in heterocyclic chemistry has demonstrated that such mixed systems often exhibit enhanced biological activity and synthetic versatility compared to single-heterocycle compounds.

The structural complexity of this compound places it among the more sophisticated heterocyclic compounds used in contemporary organic synthesis. Its design reflects modern approaches to molecular architecture that emphasize the integration of multiple functional elements within a single molecular framework to achieve specific chemical and biological properties.

Significance as a Chemical Intermediate

The significance of this compound as a chemical intermediate stems from its unique structural features and reactivity profile. As documented in synthetic literature, compounds containing both piperidine and tetrahydropyran moieties serve as versatile building blocks for the construction of complex molecular architectures. The compound's dual heterocyclic nature provides multiple sites for chemical modification, making it a valuable starting material for diverse synthetic transformations.

Research has demonstrated that tetrahydropyran-containing compounds can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the ester functionality in this compound adds another dimension of reactivity, as carboxylate esters are well-known to participate in hydrolysis, aminolysis, and other nucleophilic substitution reactions. This multifaceted reactivity profile makes the compound particularly valuable in multi-step synthetic sequences.

| Synthetic Application | Reaction Type | Product Category |

|---|---|---|

| Pharmaceutical Intermediates | Nucleophilic Substitution | Drug Precursors |

| Heterocyclic Synthesis | Cyclization Reactions | Complex Ring Systems |

| Material Science | Polymerization | Functional Polymers |

| Agrochemical Development | Functional Group Modification | Bioactive Compounds |

The compound's role as an intermediate has been particularly notable in the development of pharmaceutical compounds. Patent literature reveals that structurally related compounds have been investigated for their potential therapeutic applications, including their use in treating conditions mediated by specific biological targets. The modular nature of the compound allows for systematic structure-activity relationship studies, where different substituents can be introduced to optimize biological activity.

Furthermore, the compound's significance extends to its utility in the synthesis of constrained peptide mimetics and other biologically relevant molecules. Research has shown that tetrahydropyran-containing amino acid derivatives can be incorporated into peptide structures to create molecules with enhanced stability and specific conformational properties. This application highlights the compound's value in the development of next-generation therapeutic agents and research tools.

属性

IUPAC Name |

piperidin-4-yl oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3.ClH/c13-11(9-3-7-14-8-4-9)15-10-1-5-12-6-2-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHXCIGDRVRFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220031-89-9 | |

| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-, 4-piperidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220031-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride typically involves the reaction of piperidine with tetrahydropyran-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

化学反应分析

Types of Reactions

4-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学研究应用

Chemical Synthesis Applications

Building Block in Organic Synthesis

- This compound serves as a versatile building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for the introduction of functional groups that can be further modified to create more complex compounds.

Protecting Group for Alcohols

- In organic synthesis, it can function as a protecting group for alcohols, facilitating the selective modification of other functional groups without interference from hydroxyl groups.

Biological Research Applications

Anticancer Activity

- Recent studies have highlighted the potential anticancer properties of 4-piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride. For instance, derivatives of this compound have been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (HCT-116) with IC50 values indicating significant cytotoxicity compared to standard treatments.

| Compound | Type | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | Anticancer | 75.1 | Inhibits HCT-116 proliferation |

| 4j | Anticancer | 85.88 | Inhibits HCT-116 proliferation |

Antibacterial and Antiviral Properties

- The compound has also been investigated for its antibacterial and antiviral activities. Research suggests that it may exhibit enhanced efficacy against certain bacterial strains, making it a candidate for antibiotic development.

Case Studies

Antitumor Activity

A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. Specific analogs demonstrated effective inhibition of cell growth through mechanisms involving apoptosis induction and kinase inhibition.

Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyran derivatives, revealing superior activity against Gram-positive bacteria compared to traditional antibiotics.

作用机制

The mechanism of action of 4-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

相似化合物的比较

Pharmacological Potential

Physicochemical Advantages

- Hydrochloride salt formation improves solubility (>50 mg/mL in water for analogous compounds) and bioavailability compared to free bases .

生物活性

4-Piperidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a synthetic compound that has drawn attention in medicinal chemistry for its diverse biological activities. This compound features a tetrahydropyran ring, a piperidine moiety, and a carboxylate functional group, which together contribute to its potential therapeutic properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The piperidine ring can form hydrogen bonds with biological macromolecules, while the tetrahydropyran structure may engage with hydrophobic pockets in proteins. These interactions can modulate enzyme activities and influence signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of tetrahydropyran have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Type | IC50 (µM) | Activity |

|---|---|---|---|

| 4g | Anticancer | 75.1 | Inhibits HCT-116 colorectal cancer proliferation |

| 4j | Anticancer | 85.88 | Inhibits HCT-116 colorectal cancer proliferation |

These findings suggest that modifications in the structural components can enhance the anticancer efficacy of these compounds.

Antibacterial and Antiviral Activities

In addition to anticancer properties, this compound has been investigated for its antibacterial and antiviral activities. Research indicates that compounds within this class may exhibit enhanced activity against various bacterial strains, potentially serving as lead compounds in antibiotic development. For example, certain derivatives have shown efficacy against Gram-positive bacteria, while others have demonstrated antiviral effects against influenza virus replication .

Case Studies

- Antitumor Activity : A study evaluated a series of pyran derivatives for their cytotoxic effects on cancer cell lines. Specific analogs were found to effectively inhibit cell growth through mechanisms involving apoptosis induction and kinase inhibition.

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics.

Comparative Analysis

When compared to similar compounds, such as N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide, this compound shows distinct advantages due to its unique combination of functional groups.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Amino-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide | Amino group on aromatic ring | Enhanced CCR5 antagonism |

| This compound | Similar amine functionality | Potential use in anti-inflammatory therapies |

常见问题

Q. How to interpret conflicting spectral data (e.g., NMR vs. crystallography)?

- Methodological Answer : Cross-validate with 2D NMR (COSY, NOESY) to resolve peak overlaps. If crystallography suggests a boat conformation for the tetrahydro-2H-pyran ring, compare with DFT calculations (e.g., Gaussian 16) to assess energy minima. Discrepancies may indicate dynamic equilibria in solution versus solid-state rigidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。